1-Piperidinecarboxylic acid, 5-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl esteR, (5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Piperidinecarboxylic acid, 5-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl esteR, (5R)-” is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes . The CAS number of this compound is 2091004-97-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are hydroxy (-OH), carboxylic acid (-COOH), and dimethyl (-CH3) groups . The molecular weight of this compound is 229.32 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.32 . The density is approximately 1.0±0.1 g/cm3 . The boiling point is around 306.3±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a fundamental building block for constructing various drugs. The piperidine cycle appears in more than twenty classes of pharmaceuticals and alkaloids. Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Synthetic Methods and Substrate Diversity
Fast and cost-effective methods for synthesizing substituted piperidines are essential. Researchers have explored various approaches, including cyclization, cycloaddition, annulation, amination, and multicomponent reactions. The use of esters of 3-oxocarboxylic acid instead of aldehydes has led to products containing multiple stereocenters. For instance, the resulting piperidinol can undergo dehydration to form 1,4,5,6-tetrahydropyridine .
a. Neurological Disorders: Piperidines exhibit potential in treating neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Researchers explore their effects on neurotransmitter systems and neuroprotective properties.
b. Anticancer Agents: Certain piperidine derivatives demonstrate anticancer activity by inhibiting specific enzymes or signaling pathways. These compounds are investigated for their potential as chemotherapeutic agents.
c. Anti-Inflammatory Properties: Piperidines may modulate inflammatory responses by targeting cytokines, enzymes, or receptors involved in inflammation. Their anti-inflammatory effects are relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
d. Analgesics and Anesthetics: Some piperidine-based compounds act as analgesics or local anesthetics. Researchers study their interactions with ion channels and receptors to improve pain management.
f. Antiviral and Antibacterial Agents: Piperidine derivatives exhibit antiviral and antibacterial activities. Researchers explore their potential against viral infections (e.g., HIV) and bacterial pathogens.
g. GABAergic Modulation: Piperidines interact with gamma-aminobutyric acid (GABA) receptors, making them relevant in anxiety and sleep disorders. Their GABAergic effects are under scrutiny.
Conclusion
Eigenschaften
IUPAC Name |
tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWSNKPDUUDKOO-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](CN(C1)C(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinecarboxylic acid, 5-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl esteR, (5R)- |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.